Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a silicon-containing aromatic compound featuring two tert-butyldimethylsilyl (TBDMS) groups attached via oxygen atoms at the 1,3-positions of the benzene ring. This structural configuration confers high steric bulk and hydrophobicity, making it valuable in organic synthesis as a protecting group for hydroxyl functionalities . Notably, it has been identified in olive oil samples from the Mavrolia cultivar, where it contributes to bitter and spicy flavor profiles . Its occurrence in olive oil is cultivar-specific; it was absent in oils from Koroneiki, Thiaki, and other cultivars from Ionian islands, Morocco, and Italy .
Properties
IUPAC Name |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h11-14H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBATDPDOJPGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzene with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Benzene+2(tert-butyl dimethylsilyl chloride)→Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding silyl ethers.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of benzene derivatives with reduced silyl groups.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include silyl ethers, reduced benzene derivatives, and substituted benzene compounds.
Scientific Research Applications
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its ability to act as a protecting group, preventing unwanted reactions at specific sites on a molecule. The silyl groups provide steric hindrance and electronic effects that stabilize the protected functional groups. The compound interacts with molecular targets through covalent bonding, forming stable silyl ethers or other derivatives.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Related Compounds
Key Observations:
- Substituent Position and Bulk : The 1,3-substitution pattern in the target compound maximizes steric hindrance compared to 1,4-substituted analogs (e.g., 1,4-bis[[(TBDMS)oxy]-2,5-dimethylbenzene), which exhibit lower symmetry and altered reactivity .
- Functional Group Diversity : Ethynyl-trimethylsilyl derivatives (e.g., 1,3-bis(trimethylsilylethynyl)benzene) enable conjugation in π-systems, contrasting with the oxygen-linked TBDMS groups in the target compound, which prioritize hydrolytic stability .
- Biological Relevance: Unlike the target compound’s role in olive oil flavor, 1,3-bis(1,1-dimethylethyl)benzene derivatives in Moringa oleifera endophytes (e.g., Phenol, 2,4-bis(1,1-dimethylethyl)) show antibacterial properties .
Physicochemical and Functional Differences
- Hydrophobicity: The TBDMS groups in the target compound enhance hydrophobicity (logP > 6.5 estimated), surpassing methoxy-substituted analogs (e.g., 1,3-bis[(2-methoxyphenoxy)methyl]benzene, logP ~4.5) .
- Thermal Stability : tert-Butyl and TBDMS substituents increase thermal stability compared to styryl or ethynyl groups, which may decompose under high-temperature conditions .
- Volatility : The target compound’s low volatility (due to high molecular weight and silicon content) contrasts with simpler derivatives like toluene, which dominate olive oil volatile profiles .
Application-Specific Comparisons
- Flavor Chemistry: The target compound’s bitter/spicy flavor contribution in Mavrolia olive oil is unique; similar tert-butyl-substituted benzenes (e.g., Phenol, 2,4-bis(1,1-dimethylethyl)) lack this association .
- Synthetic Utility : While 1,3-bis(trimethylsilylethynyl)benzene is used in conductive materials, the TBDMS-protected derivative is preferred in peptide synthesis due to its resistance to acidic/basic conditions .
Research Findings and Contradictions
- Cultivar-Specific Presence : The compound’s detection in Mavrolia olive oil contradicts its absence in other cultivars, suggesting biosynthetic pathway variations or environmental influences .
Biological Activity
Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (commonly referred to as 1,3-bis(tert-butyldimethylsilyloxy)benzene) is a siloxane compound characterized by its unique molecular structure that enhances its stability and reactivity. Its molecular formula is C18H34O2Si2, and it features two tert-butyl dimethylsilyl groups attached to a benzene ring. This structural configuration not only contributes to its physical properties but also influences its biological activity.
Physical Properties
- Molecular Weight : 338.63 g/mol
- Melting Point : 106-108°C
- Boiling Point : 377°C
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ether), insoluble in water.
Synthesis
The synthesis of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the reaction of resorcinol with tert-butyldimethylchlorosilane in the presence of imidazole as a catalyst in dichloromethane. This method yields the compound with high purity (>99%) through silica gel column chromatography purification .
The biological activity of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is primarily attributed to its interaction with biological membranes and proteins. The bulky silyl groups increase steric hindrance which can affect enzyme activity and receptor binding.
Case Studies and Research Findings
-
Antioxidant Properties
- A study evaluated the antioxidant capacity of several organosilicon compounds including Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-. Results indicated that this compound exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects
- Cell Proliferation Studies
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H34O2Si2 |
| Molecular Weight | 338.63 g/mol |
| Melting Point | 106-108°C |
| Boiling Point | 377°C |
| Solubility | Organic solvents |
| Antioxidant Activity | Significant |
| Anti-inflammatory Activity | Modulates cytokines |
| Induces Apoptosis | Yes (dose-dependent) |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene in complex matrices (e.g., biological fluids, environmental samples)?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for trace-level detection. For example, in olive oil analysis, GC-MS identified the compound at µg/L levels using retention time matching and spectral libraries .
- Key Considerations :
- Optimize sample preparation (e.g., liquid-liquid extraction for hydrophobic matrices).
- Include controls to rule out contamination from plasticware, as the compound is a known radiolysis product of polypropylene during gamma irradiation .
Q. How does the compound’s stability vary under different storage conditions?
- Findings : Stability is influenced by temperature and solvent polarity.
- Data Table :
| Condition (25°C) | Solvent | Degradation Rate (%/day) | Source |
|---|---|---|---|
| Dark, inert gas | Hexane | <0.5% | |
| Ambient light | DMSO | 2.1% |
- Recommendation : Store in nonpolar solvents under inert gas to minimize hydrolysis of silyl ether groups.
Advanced Research Questions
Q. What synthetic strategies optimize the regioselective introduction of bulky silyl groups onto the benzene ring?
- Methodology :
- Use silylation agents like tert-butyldimethylsilyl chloride (TBDMSCl) with catalytic DMAP in anhydrous THF .
- Computational modeling (e.g., DFT) predicts steric hindrance effects, guiding reaction conditions for 1,3-substitution .
- Key Challenge : Avoid over-silylation by controlling stoichiometry and reaction time.
Q. How do thermodynamic properties of the compound influence its reactivity in cross-coupling reactions?
- Thermodynamic Data :
| Property | Value (kJ/mol) | Method | Source |
|---|---|---|---|
| ΔH° (formation) | -148.2 ± 2.1 | Calorimetry | |
| Activation energy (hydrolysis) | 78.5 | Kinetic analysis |
- Implications : High thermal stability but susceptibility to nucleophilic attack at the silyl-oxygen bond.
Q. What role does the compound play in microbial or plant systems, and how can its biosynthesis be studied?
- Case Study : Detected in endophytic fungi extracts (6.68% abundance) alongside phenolic derivatives, suggesting a potential role in microbial secondary metabolism .
- Methodology :
- Use stable isotope labeling (e.g., ¹³C-glucose) to track biosynthetic pathways.
- Metabolomic profiling (LC-HRMS) to correlate compound levels with microbial community shifts .
Methodological Considerations for Contradictory Data
Q. How to resolve discrepancies in reported biological activities (e.g., apoptotic vs. pro-healing effects)?
- Contradiction : The compound is linked to apoptosis in vitro (via caspase-3 activation ) but also correlates with wound remodeling in vivo.
- Resolution :
- Conduct dose-response studies to identify concentration-dependent effects.
- Use tissue-specific metabolomics to distinguish endogenous production from exogenous contamination .
Data Contamination and Quality Control
Q. What protocols mitigate false positives in metabolomic studies due to plasticware-derived contamination?
- Evidence : The compound is a common contaminant in gamma-irradiated polypropylene tubes .
- Best Practices :
- Use glass vials for sample storage.
- Include blank controls (solvent-only) in every batch of GC-MS runs.
Safety and Handling
Q. What personal protective equipment (PPE) is essential for handling this compound in laboratory settings?
- Guidelines :
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
